![molecular formula C12H13N3O4 B2369708 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide CAS No. 956574-50-8](/img/structure/B2369708.png)
2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
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Description
“2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide” is a chemical compound with the CAS Number: 956574-50-8 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide” is C12H13N3O4 . The InChI Code is 1S/C12H13N3O4/c1-12(10(17)14-11(18)15-12)7-2-4-8(5-3-7)19-6-9(13)16/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15,17,18) .Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide” is 263.25 . It is a powder at room temperature . The predicted melting point is 247.34° C, the predicted boiling point is 574.37° C, and the predicted density is 1.3 g/cm3 . The predicted refractive index is n20D 1.57, and the predicted pKa is 8.64 .Scientific Research Applications
Osteoarthritis Therapies
2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide: has been investigated as a potential therapy for osteoarthritis (OA). OA is characterized by the degradation of aggrecan, a crucial component of cartilage. Enzymes like ADAMTS-4 and ADAMTS-5 play a role in this degradation process. Inhibitors targeting these enzymes could be valuable for managing OA .
Proteomics Research
Researchers have explored the use of this compound in proteomics studies. Its unique structure and properties may contribute to understanding protein interactions, post-translational modifications, and cellular signaling pathways. By incorporating 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide , scientists aim to gain insights into protein function and regulation .
Chemical Synthesis and Drug Design
The compound’s chemical structure makes it an interesting candidate for drug design. Medicinal chemists can modify its functional groups to create derivatives with improved pharmacological properties. Researchers have optimized similar hydantoin inhibitors through structure-based drug design, suggesting that this compound could be a starting point for novel drug development .
properties
IUPAC Name |
2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(10(17)14-11(18)15-12)7-2-4-8(5-3-7)19-6-9(13)16/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICIRUWCMLSIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321417 |
Source
|
Record name | 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
956574-50-8 |
Source
|
Record name | 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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